4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid
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Overview
Description
4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid is a synthetic organic compound known for its unique structural characteristics and wide range of applications in scientific research. The compound belongs to the class of benzoheptalenes, featuring a highly functionalized heptalene core, making it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the acylation of 1,2,3-trimethoxybenzene followed by a series of cyclization, nitration, and reduction reactions to form the heptalene core
Industrial Production Methods: Industrial production of this compound may employ optimized synthetic pathways to maximize yield and efficiency. This includes the use of robust catalysts, automated reaction control systems, and efficient purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: : It can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the reagents and conditions.
Reduction: : Reduction reactions can lead to the formation of alcohols or amines.
Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions include a range of functionalized derivatives that can be further utilized in various chemical transformations and applications.
Scientific Research Applications
Chemistry: In organic chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for creating novel compounds.
Biology and Medicine: In medicinal chemistry, 4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry: The compound's properties make it useful in the development of advanced materials, such as polymers and nanomaterials, enhancing their mechanical and chemical characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their function and leading to biological effects.
Pathways Involved: The compound can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}propanoic acid
4-{[7-(Amino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid
4-{[7-(Acetylamino)-1,2-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid
Each of these compounds shares the benzoheptalene core but differs in their functional groups, affecting their chemical behavior and applications.
Properties
IUPAC Name |
4-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-14(28)27-18-9-7-15-12-21(32-2)24(33-3)25(34-4)23(15)16-8-10-19(20(29)13-17(16)18)26-11-5-6-22(30)31/h8,10,12-13,18H,5-7,9,11H2,1-4H3,(H,26,29)(H,27,28)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBANXPZJSFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCCC(=O)O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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